![molecular formula C17H19F3N6O4 B6504225 ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate CAS No. 1396799-27-1](/img/structure/B6504225.png)

ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

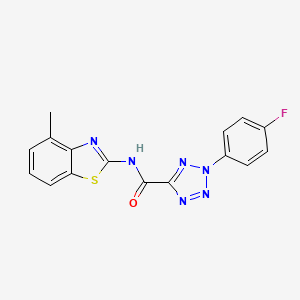

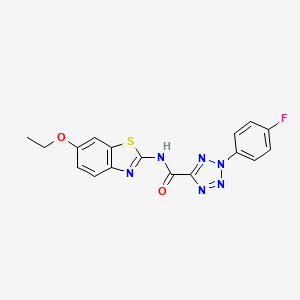

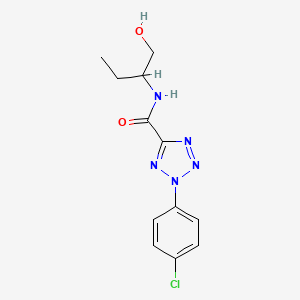

The compound appears to contain a trifluoromethoxyphenyl group, a tetrazole group, and a piperidine group. Trifluoromethoxyphenyl groups are known to increase stability and lipophilicity due to the high electronegativity of the trifluoromethoxy group . Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and are often used in pharmaceuticals . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethoxyphenyl group would likely contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethoxy group could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación

1. Inhibitors of Human Soluble Epoxide Hydrolase A series of N,N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines. The synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .

Anodic Materials for Electrochromic Devices

Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P (TTPP- co -DTC), and P (TTPP- co -DTP)) were synthesized electrochemically and their electrochromic behaviors were characterized. The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles (PSNS) decreases the HOMO and LUMO energy levels of PSNS .

3. Liquid Crystal Materials for Application in Infrared Region Compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core have been synthesized and show self-assembling behavior. These compounds can be used in the development of new-generation liquid crystal materials for application in the infrared region .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .

Mode of Action

This interaction can either enhance or inhibit the target’s activity, leading to a therapeutic effect .

Biochemical Pathways

Drugs typically exert their effects by influencing various biochemical pathways, leading to changes in cellular function and physiology .

Pharmacokinetics

Pharmacokinetics is crucial in determining the onset, duration, and intensity of a drug’s effect .

Result of Action

The action of a drug typically results in changes at the molecular and cellular level, leading to therapeutic effects .

Propiedades

IUPAC Name |

ethyl 4-[[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6O4/c1-2-29-16(28)25-9-7-11(8-10-25)21-15(27)14-22-24-26(23-14)12-3-5-13(6-4-12)30-17(18,19)20/h3-6,11H,2,7-10H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVOUKYWKQDZKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-6-(2-methyl-1H-imidazol-1-yl)pyridazine](/img/structure/B6504142.png)

![2-phenyl-N-[2-(thiophen-2-yl)ethyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504146.png)

![N-[2-(4-fluorophenoxy)ethyl]-2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504151.png)

![ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B6504159.png)

![N-[3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)-4-methoxyphenyl]acetamide](/img/structure/B6504164.png)

![N-(3-ethoxypropyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504197.png)

![ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate](/img/structure/B6504216.png)

![N-(1-phenylethyl)-2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504220.png)

![2-(4-bromophenyl)-N-[4-(methylsulfanyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504230.png)

![N-(2,4-dimethoxyphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6504240.png)

![methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate](/img/structure/B6504241.png)